4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile is an organic compound that features a pyrrole ring substituted with a butylsulfanyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile typically involves the reaction of a substituted phenyl compound with a pyrrole derivative. The reaction conditions often include the use of a base to deprotonate the pyrrole ring, facilitating nucleophilic substitution at the desired position. Common solvents used in this synthesis include dimethylformamide (DMF) and tetrahydrofuran (THF), with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[2-(Butylsulfanyl)phenyl]-1-piperazinyl}cyclohexanol
- 3-(4-{4-[2-(Butylsulfanyl)phenyl]-1-piperazinyl}butyl)-2,4-imidazolidinedione
Uniqueness
4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
87388-35-0 |
---|---|
Molecular Formula |
C15H16N2S |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
4-(2-butylsulfanylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H16N2S/c1-2-3-8-18-15-7-5-4-6-13(15)14-11-17-10-12(14)9-16/h4-7,10-11,17H,2-3,8H2,1H3 |
InChI Key |
QSFNQBIXPLQLQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC=CC=C1C2=CNC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.